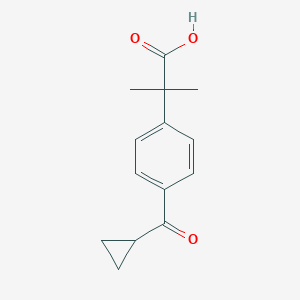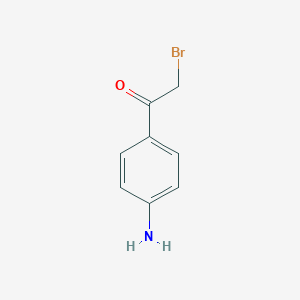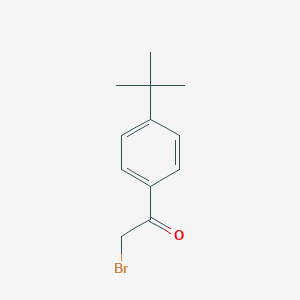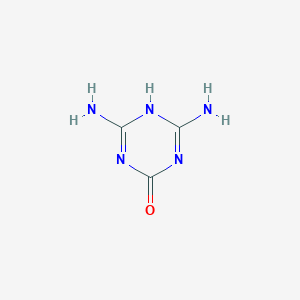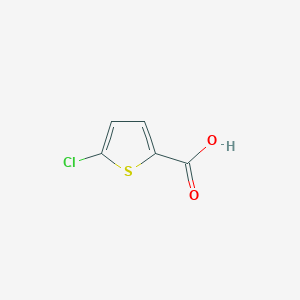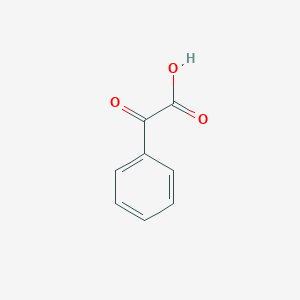
2',3'-ジヒドロフィトメナジオン
概要
説明
科学的研究の応用
2’,3’-Dihydro-phytomenadione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in biological processes, particularly in the electron transport chain during photosynthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in blood coagulation and bone health.
Industry: The compound is used in the formulation of dietary supplements and fortified foods to ensure adequate vitamin K intake
作用機序
Target of Action
2’,3’-Dihydro-phytomenadione, also known as 2-methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, is a derivative of Vitamin K . The primary targets of this compound are the Vitamin K-dependent coagulation factors in the body, which include factors II (prothrombin), VII (proconvertin), IX (Christmas factor), and X (Stuart factor) .
Mode of Action
This compound is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is essential for the biological activity of the Vitamin K-dependent coagulation factors, enabling them to bind calcium ions and participate in the coagulation cascade .
Biochemical Pathways
The primary biochemical pathway affected by 2’,3’-Dihydro-phytomenadione is the coagulation cascade. This cascade is a series of reactions that ultimately leads to the formation of a fibrin clot, preventing excessive bleeding. By facilitating the gamma-carboxylation of the Vitamin K-dependent coagulation factors, this compound ensures the proper functioning of this pathway .
Pharmacokinetics
It is expected to be converted into active vitamin k2, menaquinone, after alkylation in vivo
Result of Action
The primary result of the action of 2’,3’-Dihydro-phytomenadione is the promotion of normal blood clotting. By ensuring the proper functioning of the Vitamin K-dependent coagulation factors, this compound helps prevent excessive bleeding .
Action Environment
The action, efficacy, and stability of 2’,3’-Dihydro-phytomenadione can be influenced by various environmental factors. For example, certain medications, such as anticoagulants, can interfere with Vitamin K metabolism and function . Additionally, dietary factors, such as Vitamin K intake, can also affect the availability and efficacy of this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydro-phytomenadione typically involves the hydrogenation of phytomenadione (vitamin K1) under specific conditions. The reaction is carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm .
Industrial Production Methods: Industrial production of 2’,3’-Dihydro-phytomenadione follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: 2’,3’-Dihydro-phytomenadione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions involve the use of hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the naphthoquinone ring structure, such as hydroquinones and substituted naphthoquinones .
類似化合物との比較
Phytomenadione (Vitamin K1): The parent compound of 2’,3’-Dihydro-phytomenadione, which has a similar structure but lacks the hydrogenation at the 2’,3’ position.
Menadione (Vitamin K3): A synthetic form of vitamin K that lacks the phytyl side chain present in 2’,3’-Dihydro-phytomenadione.
Menaquinone (Vitamin K2): A naturally occurring form of vitamin K with varying lengths of isoprenoid side chains.
Uniqueness: 2’,3’-Dihydro-phytomenadione is unique due to its specific hydrogenation, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability compared to its parent compound, phytomenadione .
特性
IUPAC Name |
2-methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQNYHSBHIIJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982782 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64236-23-3 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64236-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethylhexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-Dihydro-phytomenadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
